2-(4-Methoxyphenylthio)benzaldehyde
Overview
Description
2-(4-Methoxyphenylthio)benzaldehyde is an organic compound with the molecular formula C14H12O2S It is characterized by the presence of a methoxy group attached to a phenylthio group, which is further connected to a benzaldehyde moiety
Mechanism of Action
Target of Action
Similar compounds, such as benzaldehydes, have been shown to target cellular antioxidation systems .
Mode of Action
It is known that benzaldehydes can disrupt cellular antioxidation systems, leading to an imbalance in redox homeostasis . This disruption can inhibit microbial growth .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that it may affect pathways related to cellular antioxidation .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may lead to an imbalance in redox homeostasis, which can inhibit microbial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenylthio)benzaldehyde typically involves the reaction of 4-methoxythiophenol with benzaldehyde under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-methoxythiophenol reacts with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and phenylthio groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-(4-Methoxyphenylthio)benzoic acid.
Reduction: 2-(4-Methoxyphenylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methoxyphenylthio)benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzaldehyde
- 4-Methoxythiophenol
- 2-(4-Methylphenylthio)benzaldehyde
Uniqueness
2-(4-Methoxyphenylthio)benzaldehyde is unique due to the presence of both methoxy and phenylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUGWPTYVRTOEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563473 | |
Record name | 2-[(4-Methoxyphenyl)sulfanyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128958-85-0 | |
Record name | 2-[(4-Methoxyphenyl)sulfanyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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